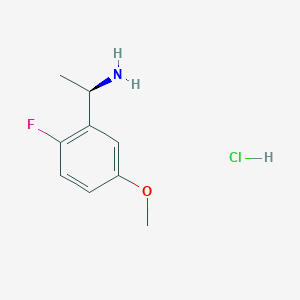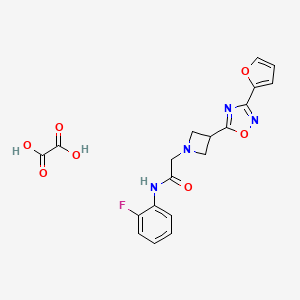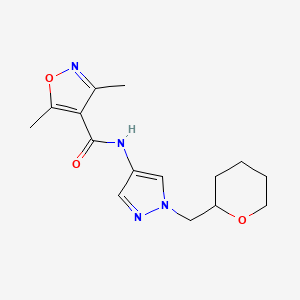
3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrazole ring, and a tetrahydropyran ring. These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the isoxazole and pyrazole rings through cyclization reactions, followed by the addition of the tetrahydropyran ring.Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. The presence of multiple rings and functional groups would likely result in a rigid structure with limited conformational flexibility.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the isoxazole and pyrazole rings suggests that it could participate in a variety of reactions, including nucleophilic substitutions and additions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the complexity of this compound, it’s likely to have unique properties, but without specific data, it’s impossible to provide a detailed analysis.Scientific Research Applications
Synthesis and Antileukemic Activities : A study by Earl and Townsend (1979) detailed the synthesis of tetrahydrofuran-2-yl and tetrahydropyran-2-yl derivatives from reactions involving 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide. These derivatives exhibited antileukemic activity against L-1210 leukemia in vivo, highlighting their potential in antileukemic research (Earl & Townsend, 1979).
Cytotoxic Activity of Carboxamide Derivatives : Research by Deady et al. (2003) explored the synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds demonstrated potent cytotoxic effects against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with IC(50) values as low as 10 nM, indicating their significance in cancer research (Deady et al., 2003).
Water-Soluble Pyrazolate Rhodium(I) Complexes : Esquius et al. (2000) synthesized water-soluble pyrazolate rhodium(I) complexes using 3,5-dimethyl-4-aminomethylpyrazole ligands. These complexes, formed through reactions with [RhCl(COD)]2, exhibited potential for applications in polar solvents like water, opening avenues for their use in catalysis and industrial applications (Esquius et al., 2000).
Antimicrobial and Anti-inflammatory Activities : Zaki et al. (2016) reported the synthesis and antimicrobial, anti-inflammatory, and analgesic activities of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. These compounds showed adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, indicating their relevance in developing new antimicrobial agents (Zaki et al., 2016).
Antiallergic Activities of Furo[2,3-c] Pyrazole Derivatives : A study by Huang et al. (1994) synthesized 2-substituted 3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds, evaluating their antiallergic activities. The study found that most derivatives with a lower alkyl group at position 2 were orally active, offering insights into the development of new antiallergic medications (Huang et al., 1994).
Safety And Hazards
Without specific information on this compound, it’s impossible to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
The study of complex organic compounds like this one is a vibrant field of research with many potential future directions. These could include exploring its synthesis, investigating its reactions, studying its physical and chemical properties, and examining its potential biological activity.
properties
IUPAC Name |
3,5-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10-14(11(2)22-18-10)15(20)17-12-7-16-19(8-12)9-13-5-3-4-6-21-13/h7-8,13H,3-6,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTRBBHZYCJQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2752436.png)
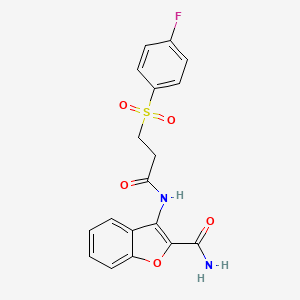
![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)
![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)
![1-[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2752443.png)
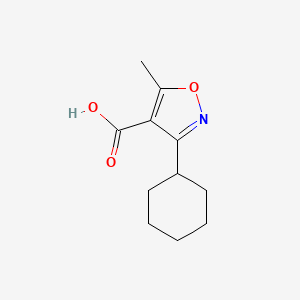
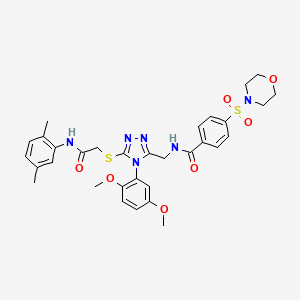
![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2752447.png)
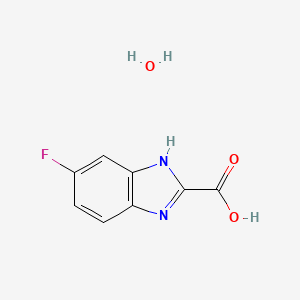
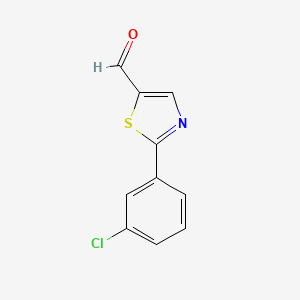
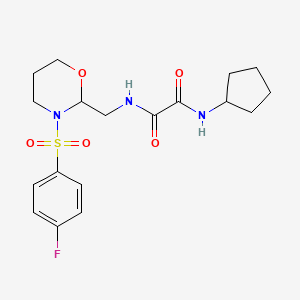
![N-(cyanomethyl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2752454.png)
